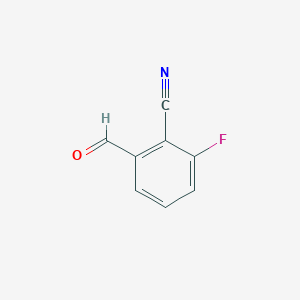

![molecular formula C12H12N2 B1344180 [4-(Pyridin-4-yl)phenyl]methanamine CAS No. 486437-10-9](/img/structure/B1344180.png)

[4-(Pyridin-4-yl)phenyl]methanamine

Overview

Description

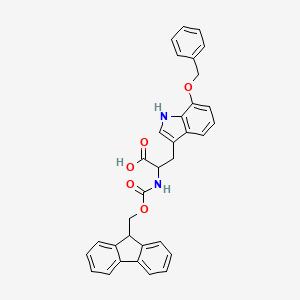

“[4-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “[4-(Pyridin-4-yl)phenyl]methanamine” is 1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates that the compound consists of a pyridinyl group attached to a phenyl group via a methanamine linkage.Physical And Chemical Properties Analysis

“[4-(Pyridin-4-yl)phenyl]methanamine” is a powder that is stored at 4°C . It has a molecular weight of 184.24 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “[4-(Pyridin-4-yl)phenyl]methanamine”, focusing on unique applications:

Luminescent Metal–Organic Frameworks

A study has shown that a metal–organic framework (MOF) based on [4-(Pyridin-4-yl)phenyl]methanamine exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99%. This MOF provides a method to detect trace pesticides, specifically 2,6-dichloro-4-nitroaniline .

Anticancer Activity

Compounds derived from [4-(Pyridin-4-yl)phenyl]methanamine have been synthesized and tested for their anticancer activity. They exhibit excellent antiproliferative activity against certain cancer cell lines, such as A549 (lung carcinoma) and HCT116 (colorectal carcinoma) .

Redox State Manipulation in Coordination Frameworks

The incorporation of a redox-active ligand related to [4-(Pyridin-4-yl)phenyl]methanamine into copper(I) coordination frameworks has been shown to facilitate redox state switching in the materials, which could be useful in various redox-related applications .

Intercalation and Charge-Transfer Enhancement

A tris derivative of [4-(Pyridin-4-yl)phenyl]methanamine has been intercalated into zirconium phosphate materials, enhancing intramolecular charge transfer. This could have implications for the development of new materials with improved electrical properties .

Safety and Hazards

Future Directions

While specific future directions for “[4-(Pyridin-4-yl)phenyl]methanamine” are not mentioned, related compounds have been studied for their potential applications. For instance, a hydrogen-bonded organic framework constructed from tris(4-(pyridin-4-yl)phenyl)amine exhibited efficient turn-on fluorescence sensing of phenylethylamine in water .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint signaling pathways, which are part of the cellular response to DNA damage and replication stress.

Mode of Action

This interaction could lead to changes in the protein’s ability to carry out its role in the cell cycle checkpoint signaling pathways .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinase chk1, it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

If it does interact with serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and the cellular response to dna damage .

properties

IUPAC Name |

(4-pyridin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYDQMZEQMUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625419 | |

| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyridin-4-yl)phenyl]methanamine | |

CAS RN |

486437-10-9 | |

| Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)